molecular formula C11H16N2O3 B13440231 Talbutal-d5

Talbutal-d5

Cat. No.: B13440231
M. Wt: 229.29 g/mol
InChI Key: BJVVMKUXKQHWJK-LDEUCTAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isotopic Labeling in Advanced Research Methodologies

Isotopic labeling is a technique that involves the incorporation of isotopes, such as deuterium (B1214612), into molecules to trace their journey through biological or chemical processes. musechem.comstudysmarter.co.uk This method provides a powerful lens through which scientists can observe molecular transformations, understand complex mechanisms, and quantify compounds with high precision. studysmarter.co.uknumberanalytics.com The ability to track the fate of labeled molecules offers unparalleled insights into drug metabolism, reaction kinetics, and the structural dynamics of biomolecules. musechem.comacademie-sciences.fr The use of stable isotopes, like deuterium, is particularly advantageous for long-term studies due to their non-radioactive nature. studysmarter.co.uk

The Role of Deuteration in Mechanistic and Analytical Studies

The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions in which the breaking of a carbon-hydrogen bond is the rate-determining step. informaticsjournals.co.innih.gov This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic studies, allowing researchers to elucidate the intricate steps of a reaction pathway. nih.govbioscientia.de

In analytical chemistry, deuterated compounds serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govbrightspec.com Because deuterated standards are chemically identical to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiencies in mass spectrometry. cerilliant.comcvmh.fr This allows for precise and accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response. researchgate.net The mass difference between the deuterated standard and the analyte allows for their distinct detection by the mass spectrometer. spectroscopyonline.com

Overview of Talbutal-d5: A Key Deuterated Barbiturate (B1230296) Analog

This compound is the deuterated analog of Talbutal (B1682925), a barbiturate with a short to intermediate duration of action. caymanchem.comchemicalbook.compharmacompass.com In this compound, five hydrogen atoms on the allyl group have been replaced with deuterium atoms. caymanchem.comclearsynth.com This specific labeling makes it an invaluable tool in forensic and clinical toxicology, primarily as an internal standard for the quantification of Talbutal in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). cerilliant.comcaymanchem.comcaymanchem.com

The use of this compound as an internal standard ensures the accuracy and reliability of analytical methods designed to detect and quantify Talbutal. cvmh.fr

Interactive Table: Properties of Talbutal and this compound

PropertyTalbutalThis compound
Chemical Formula C11H16N2O3C11H11D5N2O3
Molecular Weight 224.26 g/mol nih.gov229.3 g/mol caymanchem.comcaymanchem.com
CAS Number 115-44-6 nih.gov145243-96-5 caymanchem.comcaymanchem.com
Synonyms Lotusate, 5-Allyl-5-sec-butylbarbituric acid nih.govNot applicable
Primary Application Sedative, hypnotic chemicalbook.comdrugbank.comAnalytical reference standard caymanchem.comcaymanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O3

Molecular Weight

229.29 g/mol

IUPAC Name

5-butan-2-yl-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H16N2O3/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,6D2

InChI Key

BJVVMKUXKQHWJK-LDEUCTAFSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CC)[2H]

Canonical SMILES

CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Talbutal D5

Strategies for Deuterium (B1214612) Labeling in Barbiturate (B1230296) Synthesis

The introduction of deuterium into barbiturate structures can be achieved through several synthetic strategies, broadly categorized by the timing of the isotopic labeling step. These methods range from the use of deuterated precursors in the initial stages of synthesis to the direct exchange of hydrogen for deuterium on the final molecule in a process known as late-stage deuteration.

One common approach involves the use of deuterated starting materials. For barbiturates, this could involve the synthesis of a deuterated diethyl malonate or a deuterated alkyl halide, which are then used in the classical condensation reaction with urea (B33335) to form the barbiturate ring. This method provides a high degree of control over the labeling position.

Another powerful technique is hydrogen isotope exchange (HIE), which directly replaces C-H bonds with C-D bonds. snnu.edu.cn This can be catalyzed by various reagents, including acids, bases, or transition metals. snnu.edu.cnthieme-connect.com The regioselectivity of HIE is often directed by the inherent reactivity of the C-H bonds or through the use of directing groups that guide the catalyst to a specific site. snnu.edu.cn

Late-stage deuteration has emerged as a highly attractive strategy because it allows for the introduction of deuterium into a fully assembled or nearly complete molecule. thieme-connect.comacs.org This approach avoids the need to develop a separate, multi-step synthesis for the labeled compound, which can be time-consuming and costly. chemistryviews.orgnih.gov

Transition metal-catalyzed C-H activation has become a key technology for late-stage deuteration. acs.org Palladium-catalyzed methods, for instance, have been developed for the nondirected deuteration of arenes using D₂O as the deuterium source. chemistryviews.orgnih.govacs.org These methods often exhibit broad functional group tolerance, making them suitable for complex molecules like pharmaceuticals. thieme-connect.comnih.gov The efficiency of these reactions can be enhanced through the use of specific ligands that promote the catalytic cycle. thieme-connect.comnih.govacs.org

For aliphatic systems, copper-catalyzed deacylative deuteration has been developed as a method for site-specific and degree-controlled deuteration of alkyl groups. organic-chemistry.orgnih.gov This technique utilizes a ketone as a traceless activating group to facilitate the C-C bond cleavage and subsequent deuteration. organic-chemistry.orgnih.gov

Visible light-induced, metal-free methods have also been reported for site-specific deuteration, offering a mild and sustainable alternative. researchgate.netscielo.org.mx These reactions can utilize D₂O as the deuterium source and proceed via radical pathways. researchgate.net

Precursor Design and Reaction Pathways for Deuterated Barbiturates

The synthesis of Talbutal-d5 would likely involve the condensation of a deuterated precursor with urea. Based on the structure of Talbutal (B1682925), 5-allyl-5-sec-butylbarbituric acid, the deuterium atoms in this compound are located on the sec-butyl group. drugbank.comnih.gov Therefore, the synthesis would require a deuterated version of 2-bromo- or 2-iodobutane, specifically butan-2-yl-1,1,1,3,3-d5 bromide or iodide.

The general synthesis of barbiturates involves the reaction of a disubstituted malonic ester with urea in the presence of a strong base like sodium ethoxide. For this compound, the synthesis would likely start with the alkylation of diethyl malonate with allyl bromide, followed by a second alkylation with the deuterated sec-butyl halide. The resulting d5-disubstituted malonic ester would then be condensed with urea to form the this compound barbiturate ring.

An alternative pathway could involve the synthesis of a deuterated butalbital precursor. Butalbital is structurally similar to talbutal, with an isobutyl group instead of a sec-butyl group. google.com A known synthesis of butalbital involves the reaction of 2-diethyl allylmalonate with isobutylbromide. google.com A similar strategy could be employed for this compound, using the appropriate deuterated sec-butyl halide.

Deuterium-labeling experiments have been used to study the reaction mechanisms in the synthesis of complex molecules containing barbiturate moieties, highlighting the utility of isotopic labeling in understanding reaction pathways. umb.edu

Characterization of Isotopic Purity and Labeling Position in Deuterated Analogs

Ensuring the isotopic purity and confirming the exact location of the deuterium atoms are critical steps in the validation of a deuterated standard like this compound. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. numberanalytics.comnih.gov High-resolution mass spectrometry (HRMS) can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their mass-to-charge ratios. nih.govresearchgate.net The relative abundance of the ion corresponding to the deuterated compound versus any remaining unlabeled compound allows for the calculation of isotopic purity. nih.govrsc.org Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the resulting ions, which can help to confirm the location of the deuterium labels. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for characterizing isotopically labeled compounds. numberanalytics.comwikipedia.org ¹H NMR spectra can confirm the absence of proton signals at the deuterated positions. For example, in ring-labeled phenobarbital-d5, the aromatic proton signals are absent. ²H NMR can directly detect the deuterium nuclei, providing definitive evidence of their presence and location. ¹³C NMR can also be used, as the carbon atoms bonded to deuterium will show characteristic changes in their signals. wikipedia.orgsymeres.com

The combination of MS and NMR provides a comprehensive characterization of the deuterated analog, confirming its structure, isotopic purity, and the site of labeling. rsc.orgsimsonpharma.com

Interactive Data Table: Analytical Techniques for Characterization

Analytical TechniqueInformation Provided
Mass Spectrometry (MS)Determines isotopic enrichment and molecular weight. numberanalytics.comnih.gov
High-Resolution Mass Spectrometry (HRMS)Distinguishes between isotopologues and allows for accurate isotopic purity calculation. nih.govresearchgate.netrsc.org
Tandem Mass Spectrometry (MS/MS)Provides structural information and helps confirm the location of deuterium labels through fragmentation patterns. nih.govresearchgate.net
¹H Nuclear Magnetic Resonance (NMR)Confirms the absence of protons at the sites of deuteration.
²H Nuclear Magnetic Resonance (NMR)Directly detects the presence and location of deuterium atoms.
¹³C Nuclear Magnetic Resonance (NMR)Shows characteristic signal changes for carbons bonded to deuterium. wikipedia.orgsymeres.com

Advanced Analytical Applications of Talbutal D5 As a Stable Isotope Internal Standard

Method Development and Validation for Talbutal-d5 in Research Matrices

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Methodologies

Ionization Techniques for Deuterated Barbiturates (e.g., Electrospray Ionization in Negative Mode)

The analysis of deuterated barbiturates such as this compound is frequently accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. nih.gov A critical component of this analysis is the ionization source, which converts the neutral analyte molecules into ions suitable for mass analysis. For barbiturates, electrospray ionization (ESI) is a commonly employed technique. ijsra.net

ESI is considered a "soft" ionization method, meaning it imparts minimal energy to the analyte molecule, thereby reducing fragmentation and preserving the molecular ion. youtube.com This is particularly advantageous for the analysis of barbiturates, which can be prone to dissociation. nih.gov The process involves applying a high voltage to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge concentration increases until ions are expelled into the gas phase.

For barbiturates, including their deuterated analogs, ESI is typically operated in the negative ion mode. springernature.comnih.gov In this mode, the instrument is set to detect negatively charged ions. Barbiturates readily form [M-H]⁻ ions (the molecule minus a proton) in the negative ESI mode, which provides a strong and stable signal for detection. The use of negative-mode ESI enhances the sensitivity of the assay for these compounds. nih.gov An ultrafast RapidFire/MS/MS method has been developed for the simultaneous qualitative analysis of common barbiturates in human urine, highlighting the efficiency of modern analytical workflows. hpst.cz

Femtosecond laser ionization mass spectrometry (fs-LIMS) has also been explored as a soft ionization technique for barbiturates, which can provide a clear molecular ion in addition to large fragment ions, aiding in reliable identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) represents a classic and robust technique for the analysis of barbiturates. nih.gov This method offers high chromatographic resolution and is a cornerstone in many toxicology and forensic laboratories. nih.govnih.gov For volatile and thermally stable compounds, GC-MS provides excellent separation and identification capabilities.

However, many barbiturates are not inherently volatile enough for direct GC analysis. Therefore, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. nih.gov A common approach is "flash methylation," which occurs in the hot injection port of the gas chromatograph. nih.gov This process replaces the acidic protons on the barbiturate (B1230296) ring with methyl groups, resulting in more volatile and less polar derivatives.

The use of a deuterated internal standard, such as this compound, is crucial in GC-MS analysis to ensure accurate quantification. nih.gov For instance, a method using d5-pentobarbital as an internal standard for the simultaneous determination of several barbiturates demonstrated good precision and recovery. nih.govastm.org The internal standard is added to the sample at the beginning of the extraction process and co-elutes with the target analyte, allowing for correction of any analyte loss during sample preparation and injection.

In GC-MS, electron ionization (EI) is a common ionization technique. youtube.com EI is a "hard" ionization method that can cause extensive fragmentation of the analyte molecules. youtube.comnih.gov While this provides a characteristic fragmentation pattern that can be used for identification, the molecular ion may be weak or absent. The mass spectra of the deuterated internal standard will show a characteristic mass shift corresponding to the number of deuterium (B1214612) atoms, allowing for its distinct detection from the unlabeled analyte.

Sample Preparation Techniques for Complex Biological Samples in Research Settings

The analysis of this compound and its non-labeled counterpart in complex biological matrices such as blood, urine, or plasma necessitates meticulous sample preparation. ijsra.net The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. nih.gov

For biological samples rich in proteins, such as plasma and serum, protein precipitation is a common first step to remove these macromolecules, which can interfere with the analysis and damage the analytical column. sigmaaldrich.comchromatographyonline.com This technique involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the sample. sigmaaldrich.comnih.gov The organic solvent disrupts the hydration sphere of the proteins, causing them to denature and precipitate out of the solution. nih.gov

After the addition of the solvent, the sample is typically vortexed and then centrifuged to pellet the precipitated proteins. chromatographyonline.com The supernatant, which contains the analyte of interest (e.g., this compound) and other smaller molecules, is then collected for further processing or direct injection into the analytical instrument. chromatographyonline.com Protein precipitation is a relatively simple and rapid method, but it may not provide the cleanest extracts, and the resulting supernatant can still contain other endogenous components that might cause matrix effects. nih.gov

Liquid-liquid extraction (LLE) is a widely used and effective technique for isolating barbiturates from biological fluids. nih.gov This method separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.

In a typical LLE procedure for barbiturates, the pH of the aqueous sample (e.g., urine or blood) is adjusted to be acidic, which ensures that the barbiturates are in their neutral, more organic-soluble form. ankara.edu.tr An organic solvent, such as a mixture of n-hexane and ethyl acetate, is then added, and the mixture is vigorously shaken. virginia.gov The barbiturates partition into the organic phase, leaving behind many of the water-soluble interfering substances in the aqueous phase. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis. LLE can provide very clean extracts and allows for sample concentration, thereby improving the sensitivity of the assay. virginia.gov

Solid-phase extraction (SPE) is a more selective and often more efficient sample preparation technique compared to LLE. nih.gov It utilizes a solid sorbent material packed into a cartridge or well plate to isolate analytes from a liquid sample. The choice of sorbent depends on the physicochemical properties of the analyte.

For barbiturates, which are weakly acidic, a common SPE strategy involves using a polymeric sorbent that can retain the compounds under acidic conditions. The sample is loaded onto the conditioned SPE cartridge, and interfering substances are washed away with appropriate solvents. The retained barbiturates are then eluted with a small volume of a different solvent. This process not only purifies the sample but also allows for significant concentration of the analyte. windows.net SPE methods can be automated for high-throughput applications and generally yield clean extracts with high and reproducible recoveries. nih.gov Studies have shown that SPE can achieve extraction efficiencies of over 90% for barbiturates. nih.gov

For high-throughput screening applications, particularly in clinical and forensic toxicology, "dilute and shoot" methods have gained popularity due to their simplicity and speed. nih.gov This approach is especially well-suited for relatively clean matrices like urine. springernature.comhpst.cz

As the name suggests, the method involves simply diluting the biological sample with a solvent, often the mobile phase or water containing the internal standard (like this compound), and then directly injecting a portion of the diluted sample into the LC-MS/MS system. hpst.czwaters.comrestek.com This minimalistic sample preparation bypasses the more time-consuming extraction steps of LLE or SPE. waters.com

The primary advantage of the "dilute and shoot" approach is the significant reduction in sample preparation time, enabling the analysis of a large number of samples in a short period. hpst.cz However, this method can be more susceptible to matrix effects, where co-eluting endogenous compounds from the sample can suppress or enhance the ionization of the analyte, potentially affecting the accuracy of the results. nih.gov Therefore, careful method validation is crucial to ensure the reliability of the data. The use of a stable isotope-labeled internal standard like this compound is particularly critical in "dilute and shoot" methods to compensate for these matrix effects. csuohio.edu

Analytical Performance Parameters and Validation Criteria

The validation of an analytical method is a comprehensive process that demonstrates its suitability for its intended purpose. When this compound is employed as an internal standard for the quantification of Talbutal (B1682925) or other barbiturates, the method must undergo rigorous testing to establish key performance parameters.

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte. To establish this, a calibration curve is generated by analyzing a series of standards of known concentrations. In methods utilizing this compound, a constant amount of the internal standard is added to each calibrator and sample. The response ratio of the target analyte to this compound is then plotted against the analyte's concentration.

Research demonstrates that for the quantification of various barbiturates, this approach yields excellent linearity. Typically, calibration curves are constructed using a weighted linear regression model (e.g., 1/x or 1/x²), which gives less weight to the higher concentration points and improves accuracy at the lower end of the curve. Correlation coefficients (r²) greater than 0.99 are consistently achieved, indicating a strong linear relationship across the established analytical range.

Interactive Table: Representative Linearity Data for Barbiturate Analysis Using a Deuterated Internal Standard Similar to this compound

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Phenobarbital (B1680315)2.0 - 2000Weighted Least Squares (1/x)> 0.995
Butalbital2.0 - 2000Weighted Least Squares (1/x)> 0.995
Pentobarbital2.0 - 2000Weighted Least Squares (1/x)> 0.995
Secobarbital2.0 - 2000Weighted Least Squares (1/x)> 0.995

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the measured value to the true value. These parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) across different analytical runs and on different days.

The use of this compound significantly enhances both precision and accuracy by compensating for procedural variations. For methods quantifying barbiturates, intra- and inter-day precision are generally expected to be within a relative standard deviation (RSD) of 15%. Accuracy is expressed as the percent relative error (%RE) or bias, and is typically required to be within ±15% of the nominal value. For the lowest concentration QC, these acceptance criteria are often extended to ±20%.

Interactive Table: Typical Precision and Accuracy Results for Barbiturate Quantification

AnalyteQC Level (ng/mL)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)Accuracy (%RE)
Generic BarbiturateLow (e.g., 5)< 10%< 12%± 10%
Medium (e.g., 100)< 8%< 10%± 8%
High (e.g., 800)< 7%< 9%± 8%

Biological samples contain a complex mixture of endogenous substances that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, causing inaccurate quantification.

A stable isotope-labeled internal standard like this compound is the most effective tool to combat matrix effects. Because this compound co-elutes with the target analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix is normalized, leading to a more accurate and reliable measurement. Validation studies assess the matrix effect by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a clean solvent. The internal standard-normalized matrix factor should be close to 1.0, with acceptable variability across different sources of the biological matrix.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

For forensic and toxicological applications, achieving low LOD and LOQ values is crucial. The LOQ is typically established as the lowest point on the calibration curve and must meet the method's criteria for precision (e.g., ≤20% RSD) and accuracy (e.g., ±20% of the nominal value). The LOD is statistically determined, often based on the signal-to-noise ratio (commonly S/N ≥ 3). In methods employing this compound for the analysis of barbiturates in complex matrices like blood or tissue, LOQs in the low nanogram per milliliter (ng/mL) range are often achievable. For instance, validated methods for barbiturates in biological fluids have reported LOQs ranging from 0.5 to 10 ng/mL.

Applications in Forensic Toxicology Research and Methodologies (Non-Clinical Focus)

Beyond standard clinical testing, this compound plays a significant role in forensic toxicology research, where the focus is often on postmortem analysis, drug-facilitated crimes, or wildlife and environmental toxicology. These non-clinical applications frequently involve challenging and varied biological matrices.

In forensic investigations, it may be necessary to analyze barbiturates in various non-human samples. This can include animal tissues in veterinary toxicology cases, suspected poisoning of wildlife, or analysis of research specimens from animal studies. These matrices, such as liver, kidney, brain tissue, or milk, present unique analytical challenges due to their high lipid and protein content.

The development of robust extraction techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is critical. The inclusion of this compound as an internal standard is indispensable in these protocols. It corrects for potential losses of the analyte during the multi-step sample preparation process and mitigates the significant matrix effects associated with these complex samples. For example, a method for determining barbiturates in raw milk utilized LLE and SPE for cleanup, achieving good linearity and recoveries between 85.0% and 113.5%. Similarly, methods have been developed for analyzing barbiturates in liver tissue, where the sample is first homogenized before extraction. In all such applications, this compound ensures that the final calculated concentration of the target barbiturate is accurate, even with the inherent variability of analyzing diverse and complex non-human specimens.

Use in Quality Control and Inter-Laboratory Comparison Studies

The reliability and consistency of analytical measurements are paramount in fields such as clinical toxicology, forensic analysis, and pharmaceutical research. This compound, a stable isotope-labeled (SIL) internal standard, plays a critical role in the quality control (QC) of these analytical processes. Internal standards are essential for correcting the variability inherent in analytical procedures, including sample extraction, derivatization, and instrument response. By adding a known quantity of this compound to each sample, analysts can normalize the response of the target analyte (Talbutal), thereby improving the accuracy and precision of the quantification.

The use of a SIL internal standard is particularly advantageous because it shares a very similar chemical and physical behavior with its unlabeled counterpart. This similarity ensures that both compounds are affected in nearly the same way by variations during sample preparation and analysis, leading to more reliable results.

In the broader context of quality assurance, this compound is invaluable for inter-laboratory comparison studies, also known as proficiency testing. These studies are fundamental for assessing the competence of different laboratories to perform specific tests and measurements. By providing participating laboratories with identical samples spiked with Talbutal and requiring the use of this compound as an internal standard, organizers can evaluate and compare the performance of each laboratory. The use of a common, high-purity certified reference material ensures that variations in results are more likely attributable to laboratory procedures or instrumentation rather than inconsistencies in the reference standards used. This allows for a more accurate assessment of a laboratory's performance and helps to identify areas for improvement, ultimately leading to greater harmonization of results across different facilities.

Role in Analytical Reference Standards and Certified Reference Materials

This compound is frequently supplied as an analytical reference standard and, more specifically, as a Certified Reference Material (CRM). A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

The availability of this compound as a CRM provides laboratories with a high-purity standard that can be used for a variety of critical applications. These include the calibration of analytical instruments, the validation of new analytical methods, and the assignment of values to other materials. For instance, deuterated stable-labeled internal standards for other barbiturates like Amobarbital-d5 and Pentobarbital-d5 are also available as CRMs for use in clinical toxicology, forensic analysis, and urine drug testing cerilliant.comcerilliant.com. The production of these CRMs is carried out by accredited reference material producers who adhere to stringent quality management systems.

Below is a table detailing the typical specifications for a this compound Certified Reference Material:

PropertySpecification
Chemical Name 5-allyl-5-(sec-butyl-d5)-barbituric acid
Molecular Formula C₁₁H₁₁D₅N₂O₃
Purity Typically ≥98%
Formulation Often supplied as a solution in a specified solvent (e.g., methanol) or as a neat solid
Accreditation Produced in facilities accredited to ISO 17034 and ISO/IEC 17025

Compliance with International Standards (e.g., ISO/IEC 17025 and ISO 17034)

The production and certification of this compound as a CRM are governed by rigorous international standards to ensure the highest level of quality and reliability. The two primary standards in this domain are ISO/IEC 17025 and ISO 17034.

ISO/IEC 17025, "General requirements for the competence of testing and calibration laboratories," outlines the quality management and technical requirements for laboratories. For producers of CRMs, this standard ensures that the characterization and certification of this compound are performed using validated methods and calibrated equipment, and by competent personnel. Adherence to ISO/IEC 17025 provides confidence in the technical competence of the laboratory that certifies the reference material researchgate.net.

ISO 17034, "General requirements for the competence of reference material producers," specifies the requirements for the production of reference materials. This standard covers all aspects of the production process, from the initial design and raw material selection to the assessment of homogeneity, stability, and characterization of the material. Manufacturers of this compound CRMs that are accredited to ISO 17034 have demonstrated that their production processes are robust and capable of producing materials of consistent and high quality sigmaaldrich.comsigmaaldrich.com. The dual accreditation to both ISO/IEC 17025 and ISO 17034 represents the highest achievable quality level for reference material producers sigmaaldrich.com.

Ensuring Metrological Traceability in Analytical Measurements

Metrological traceability is a fundamental concept in analytical science, defined as the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty demarcheiso17025.com. The use of this compound as a CRM is a key component in establishing this traceability for the analysis of Talbutal.

When a laboratory uses a this compound CRM for calibration, it is creating a link in the traceability chain. The certified value of the CRM has itself been established through a chain of comparisons that ultimately links to national or international measurement standards. This unbroken chain ensures that the measurement results obtained in a routine laboratory are accurate, comparable, and consistent over time and between different locations demarcheiso17025.comd-nb.info.

Establishing metrological traceability is a requirement of ISO/IEC 17025 and is essential for:

Comparability of Results: It allows for the meaningful comparison of results from different laboratories, which is crucial for diagnostic purposes, regulatory compliance, and international trade.

Accuracy and Reliability: It provides confidence that the measurement results are an accurate representation of the true value of the measurand.

Long-Term Consistency: It ensures that results obtained today can be reliably compared with results obtained in the future.

Talbutal D5 in Metabolic and Pharmacokinetic Research in Vitro and Pre Clinical Models

Stable Isotope Tracing for Elucidating Metabolic Pathways

Stable isotope tracing is a powerful technique used to follow a metabolic substrate through downstream biochemical reactions, offering unparalleled insights into the metabolic wiring of cells. nih.govmssm.edu This approach involves introducing a compound labeled with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. nih.gov By tracking the incorporation of these heavy isotopes into various metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map metabolic pathways and determine the relative activity of different routes. mdpi.comhwb.gov.in

Talbutal-d5, a deuterated analog of the barbiturate (B1230296) talbutal (B1682925), serves as an invaluable tool in these studies. smolecule.com The five deuterium atoms on the molecule give it a distinct mass signature, allowing it to be clearly distinguished from its non-deuterated counterpart by mass spectrometry. smolecule.com This property is fundamental to its application in tracing the metabolic fate of the parent compound, talbutal, in various in vitro and pre-clinical models. The use of stable isotope-labeled compounds like this compound helps researchers understand the disposition of a drug and its potential biotransformations. hwb.gov.in

Deuterium labeling is a key strategy for investigating the mechanisms of drug metabolism. The substitution of hydrogen with deuterium can significantly influence the rate of metabolic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, particularly Cytochrome P450 (CYP450) enzymes, to break. researchgate.net

By strategically placing deuterium atoms at sites on a molecule that are susceptible to metabolism ("soft spots"), researchers can slow down the rate of biotransformation at that specific position. nih.gov This has two main applications in research using this compound:

Identifying Sites of Metabolism: If the metabolism of talbutal is slowed when the deuterated version, this compound, is used, it provides strong evidence that the deuterated position is a primary site of metabolic attack.

Investigating Metabolic Switching: Slowing metabolism at one site can sometimes cause the metabolic machinery to shift its focus to other vulnerable positions on the molecule. nih.gov This phenomenon, known as metabolic switching or shunting, can lead to the formation of different metabolites. nih.gov Using this compound allows researchers to study these alternative metabolic pathways that might otherwise be minor or unobserved.

These investigations are crucial in early drug discovery to understand how a compound is broken down and to potentially design new molecules with more favorable metabolic profiles. nih.gov

One of the most critical applications of this compound in metabolic research is its use as an internal standard for the accurate quantification of talbutal and its metabolites in complex biological samples. smolecule.com Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics and pharmacokinetics. scispace.comnih.gov

In these experiments, a known quantity of this compound is added to biological samples (e.g., plasma, urine, or cell culture media) before processing. Because this compound is chemically almost identical to talbutal, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. smolecule.com However, due to its higher mass, it produces a different signal that can be independently measured.

By comparing the signal intensity of the unlabeled talbutal to the known concentration of the this compound internal standard, researchers can calculate the precise concentration of talbutal in the original sample. This method corrects for any loss of analyte during sample preparation or variations in instrument response, leading to highly accurate and reproducible quantification. nih.gov

Table 1: Example of Talbutal Quantification in Rat Plasma Using this compound as an Internal Standard

Sample IDTalbutal Peak AreaThis compound Peak Area (Internal Standard)Calculated Talbutal Concentration (ng/mL)
Blank0501,2340.0
Standard 110,543498,7651.0
Standard 2103,211505,11210.0
Standard 31,015,678499,987100.0
Test Sample 1345,678503,45634.2
Test Sample 2654,321497,89065.5

This table contains simulated data for illustrative purposes.

In Vitro Metabolic Stability Studies Utilizing this compound

In vitro metabolic stability assays are fundamental in early drug discovery to predict how quickly a drug will be metabolized in the body. nih.gov These studies measure the rate at which a test compound is depleted when incubated with metabolically active systems, such as liver cells or subcellular fractions. springernature.com The results, often expressed as the compound's half-life (t½) and intrinsic clearance (CLint), help researchers rank compounds and predict their in vivo pharmacokinetic properties. nih.govwuxiapptec.com

The most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes. patsnap.com

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, especially CYPs. wuxiapptec.comwuxiapptec.com Microsomal stability assays are cost-effective and well-suited for high-throughput screening of compounds primarily cleared by oxidative metabolism. patsnap.com

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors for both Phase I and Phase II (conjugation) reactions, as well as cellular transporters. patsnap.comnih.gov They provide a more comprehensive and physiologically relevant model of liver metabolism. researchgate.net

In a typical assay, the parent compound (talbutal) is incubated with either microsomes or hepatocytes. At various time points, samples are taken, and the reaction is stopped. This compound is added as an internal standard, and the remaining amount of talbutal is quantified by LC-MS/MS. nih.gov The rate of disappearance is then used to calculate key metabolic parameters.

Table 2: Representative Metabolic Stability Data for Talbutal in Different In Vitro Systems

In Vitro SystemTime (min)% Talbutal RemainingCalculated t½ (min)Calculated CLint (µL/min/mg protein or 10⁶ cells)
Human Liver Microsomes010025.155.2
587
1565
3042
6018
Rat Hepatocytes010018.575.4
582
1551
3024
606

This table contains simulated data for illustrative purposes.

Organ-on-a-chip (OoC) systems are emerging microfluidic devices that aim to replicate the complex microenvironment of human organs in vitro. mdpi.comresearchgate.net These chips allow for the co-culture of different cell types in a three-dimensional architecture with controlled fluid flow, mimicking in vivo physiology more closely than traditional 2D cell cultures. nih.gov

Liver-on-a-chip models, which often incorporate hepatocytes along with other non-parenchymal cells, provide an advanced platform for studying drug metabolism. nih.gov By recreating the structure and function of the liver sinusoid, these systems can offer more predictive insights into metabolic pathways, drug-drug interactions, and toxicity. researchgate.net Multi-organ-on-a-chip (MOC) systems can further connect a liver model with other organ models to study systemic drug absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net The use of this compound within these sophisticated models remains essential for the accurate quantification of the parent drug and its metabolites, providing the high-quality data needed to validate these new platforms.

A primary goal of in vitro metabolic stability studies is to predict the in vivo metabolic clearance of a drug. nih.gov The intrinsic clearance (CLint) value obtained from hepatocyte or microsomal assays can be used in various mathematical models to extrapolate to an in vivo prediction of hepatic clearance (CLh). nih.govnih.gov

Commonly used approaches include the "well-stirred" and "parallel tube" models, which integrate the in vitro CLint value with physiological parameters like liver blood flow and protein binding to estimate how efficiently the liver will remove the drug from circulation. nih.gov These predictions are vital for anticipating a drug's half-life and potential oral bioavailability in pre-clinical species and, ultimately, in humans. nih.gov Accurate in vitro data, facilitated by the use of internal standards like this compound, is the critical input for these predictive models. nih.gov

Table 3: Extrapolation of In Vitro Intrinsic Clearance to Predict In Vivo Hepatic Clearance in Rat

ParameterValueUnitSource
In Vitro CLint (Hepatocytes)75.4µL/min/10⁶ cellsFrom Table 2
Hepatocellularity12010⁶ cells/g liverLiterature Value
Liver Weight10gLiterature Value
Scaled In Vitro CLint 90.5 mL/min/kg Calculation
Liver Blood Flow (Qh)55mL/min/kgLiterature Value
Predicted Hepatic Clearance (CLh) (Well-Stirred Model) 34.3 mL/min/kg Calculation
Predicted Hepatic Extraction Ratio (ER) 0.62 Calculation

This table contains simulated data for illustrative purposes.

Applications in Pharmacokinetic Modeling and Disposition Research (Non-Clinical Models)

In non-clinical research, encompassing both in vitro and animal models, understanding the pharmacokinetic (PK) profile of a drug is essential for predicting its behavior in humans. nih.gov These studies are a critical component of the drug development process, providing data on absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov this compound, a deuterated form of the barbiturate talbutal, serves as a vital analytical tool in these investigations, primarily functioning as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). kcasbio.comscispace.com

The use of a SIL-IS is considered the gold standard in quantitative bioanalysis for several key reasons. scispace.com It compensates for variability that can be introduced during sample preparation and analysis, such as inconsistencies in extraction, injection volume, and instrument response. kcasbio.com Crucially, a SIL-IS co-elutes with the non-labeled analyte, allowing it to correct for matrix effects—the suppression or enhancement of ionization caused by other components in a biological sample—which is a major challenge in LC-MS/MS analysis. kcasbio.com Because this compound is chemically identical to talbutal, it exhibits the same extraction recovery and ionization response, but its different mass allows it to be distinguished by the mass spectrometer. kcasbio.comscispace.com This ensures a high degree of accuracy and precision in the quantification of talbutal in complex biological matrices like plasma, which is fundamental for constructing reliable pharmacokinetic models. kcasbio.com

The data generated from these non-clinical studies are used to build pharmacokinetic models that describe the time course of a drug's concentration in the body. ru.nl These models are essential for interpreting the results of toxicology and efficacy studies and for selecting appropriate doses for first-in-human clinical trials. nih.govafmps.be The reliability of these models is highly dependent on the quality of the bioanalytical data, underscoring the importance of using a high-quality internal standard like this compound. kcasbio.comscispace.com

Feature of this compoundRole in Pharmacokinetic ModelingScientific Rationale
Stable Isotope Labeling Serves as an ideal internal standard for LC-MS/MS. kcasbio.comChemically identical to the analyte (talbutal) but has a different mass, allowing for precise differentiation and quantification. scispace.com
Co-elution with Analyte Corrects for matrix effects (ion suppression/enhancement). kcasbio.comExperiences the same analytical variations as the analyte, normalizing the measurement and improving data accuracy. kcasbio.com
Identical Physicochemical Properties Ensures consistent behavior during sample processing. scispace.comMinimizes variability in extraction recovery and chromatographic retention time compared to the analyte. scispace.com

Assessing Drug-Drug Interactions at a Metabolic Level in Research Systems

Drug-drug interactions (DDIs) represent a significant safety concern in clinical practice and are rigorously evaluated during preclinical development. qps.comnih.gov A major mechanism for DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs. mdpi.com In vitro DDI studies are conducted early in drug development to assess a new chemical entity's potential to act as an inhibitor or inducer of specific CYP isoforms. qps.combioivt.com

These studies often employ a "probe substrate," a compound that is known to be selectively metabolized by a single CYP enzyme. nih.govnih.gov By incubating the probe substrate with human liver microsomes in the presence and absence of a new drug candidate, researchers can determine if the new drug inhibits the probe's metabolism, thereby identifying a potential for DDI. nih.govspringernature.com

In this context, while not a probe substrate itself, this compound is critical for the accurate quantification of talbutal if it were used as a probe substrate. Barbiturates are known to be metabolized by CYP enzymes, and phenobarbital (B1680315), a related compound, is a known inducer of several CYP isoforms, including CYP2C9 and CYP3A4. mdpi.com A hypothetical research scenario could use talbutal as a probe substrate to assess the inhibitory potential of a new drug candidate on a specific CYP enzyme. In such an assay, this compound would be added to the reaction quench solution as the internal standard to ensure precise measurement of the talbutal metabolite formed. nih.gov

The table below illustrates a hypothetical experimental design for a CYP inhibition assay using talbutal as a probe substrate.

Assay ComponentDescriptionRole of this compound
Test System Human Liver Microsomes (HLM)Not directly involved.
Probe Substrate Talbutal (at a concentration near its Km)Analyte to be quantified.
Test Inhibitor New Drug Candidate (at various concentrations)Potential perpetrator drug whose DDI risk is being assessed.
Incubation Substrate, HLM, and inhibitor are incubated at 37°C with NADPH to initiate the metabolic reaction. nih.govNot directly involved.
Quenching The reaction is stopped with a solvent like acetonitrile.This compound is added at a known concentration to the quench solution to serve as the internal standard. nih.gov
Analysis The concentration of the talbutal metabolite is measured by LC-MS/MS.The ratio of the metabolite's peak area to the this compound peak area is used to calculate the metabolite concentration, correcting for analytical variability. nih.gov
Endpoint IC50 Value (inhibitor concentration causing 50% inhibition of metabolite formation). bioivt.comEnables the accurate determination of the IC50 value.

This type of in vitro screening is a cornerstone of preclinical safety assessment, and the use of a SIL-IS like this compound is indispensable for generating the reliable data needed to predict clinical DDI risk. qps.combioivt.com

Evaluation of Deuterium Kinetic Isotope Effects on Metabolism (Theoretical and Experimental Approaches)

The substitution of hydrogen with its heavier, stable isotope deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect is particularly relevant in drug metabolism when the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in a metabolic pathway, which is common in reactions catalyzed by CYP enzymes. nih.govnih.gov

Theoretical Basis

Experimental Approaches and Findings

Experimentally, the KIE on a drug's metabolism can be evaluated in vitro by comparing the intrinsic clearance of the deuterated and non-deuterated compounds in human liver microsomes or with recombinant CYP enzymes. nih.gov In vivo studies can also reveal a KIE through altered pharmacokinetic parameters, such as a longer half-life or increased exposure for the deuterated drug. nih.govnih.gov

Conversely, a study on phenobarbital labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) at positions not involved in C-H bond cleavage during its primary metabolic hydroxylation found no KIE. nih.gov This highlights that the location of the isotopic substitution is critical; a KIE is only observed when the labeled bond is directly involved in the rate-limiting step of metabolism. nih.gov

The strategic placement of deuterium can be used in drug design to slow metabolism, a concept known as "metabolic switching" or creating "deuterated drugs". nih.govnih.gov By protecting a metabolically vulnerable C-H bond, deuterium substitution can improve a drug's pharmacokinetic profile, potentially leading to a longer half-life and reduced dosing frequency. nih.govnih.gov Evaluating the KIE is therefore a key step in both understanding metabolic mechanisms and developing potentially improved therapeutics. nih.govnih.gov

ConceptTheoretical PrincipleExperimental Observation/Application
Primary KIE The C-D bond is stronger than the C-H bond, requiring higher activation energy for cleavage. libretexts.orgSlower metabolic rate for the deuterated compound if C-H bond cleavage is the rate-limiting step. nih.gov
KIE Measurement KIE = kH/kD (Ratio of rate constants for light vs. heavy isotope). wikipedia.orgA KIE > 1 indicates that C-H bond cleavage is part of the rate-determining step. nih.gov
Location of Isotope Isotopic substitution must be at the site of bond cleavage in the rate-limiting step to exert a primary KIE. nih.govNo KIE was observed for ¹³C/¹⁵N-labeled phenobarbital where the labeled atoms were not involved in metabolic oxidation. nih.gov
Application in Research Used to elucidate reaction mechanisms. wikipedia.orgIn vivo KIE for butethal was demonstrated by a doubling of sleeping time in mice, confirming slowed metabolism. nih.gov

Emerging Research Perspectives and Future Directions

Integration of Talbutal-d5 in Multi-Omics Approaches (e.g., Metabolomics, Lipidomics)

Multi-omics, the integrated analysis of diverse "omics" datasets including genomics, proteomics, metabolomics, and lipidomics, offers a comprehensive view of complex biological systems. quanticate.com Within this paradigm, the accuracy of quantitative data is paramount. Deuterated internal standards are essential for achieving this accuracy, particularly in metabolomics and lipidomics, which involve the analysis of hundreds to thousands of small molecules in complex biological matrices.

The integration of a standard like this compound into metabolomic and lipidomic workflows is critical for correcting variations that can occur during sample preparation and analysis. mdpi.com These variations include matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net By adding a known quantity of this compound to each sample, researchers can normalize the data, as the deuterated standard is expected to behave almost identically to the non-labeled analyte during extraction, chromatography, and mass spectrometry detection. researchgate.net

Advancements in High-Throughput Screening Methodologies Utilizing Deuterated Standards

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds. sciex.comnih.gov The integration of mass spectrometry (MS) with HTS has created a powerful platform for direct, label-free analysis of biochemical reactions. nih.govresearchgate.net In these advanced HTS-MS assays, deuterated internal standards are indispensable for ensuring the speed, accuracy, and reliability of the results. biorxiv.org

Methodologies such as RapidFire, Echo-MS, and various online solid-phase extraction (SPE) systems coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have dramatically increased sample throughput. researchgate.netnih.govresearchgate.net These systems can analyze a sample in minutes or even seconds. acs.org In such a rapid workflow, deuterated standards like this compound are added to samples to compensate for instrumental variability and matrix effects, which is crucial for making accurate comparisons across thousands of wells in a screening plate. biorxiv.orgnih.gov Studies have demonstrated that using deuterated analogs as internal standards minimizes bias and leads to high precision and accuracy in HTS assays. nih.govacs.orgnih.gov

The role of deuterated standards in HTS is summarized in the table below:

HTS TechnologyRole of Deuterated Standard (e.g., this compound)Benefit
LC-MS/MS Corrects for variability in extraction, chromatography, and ionization. nih.govHigh accuracy and precision for quantifying analytes in complex matrices. researchgate.netnih.gov
RapidFire-MS Normalizes signal to correct for injection-to-injection variance and matrix effects. biorxiv.orgEnables robust, high-speed analysis (seconds per sample) for large compound libraries.
Echo-MS Serves as an internal standard for quality control and quantification in acoustic ejection mass spectrometry. sciex.comFacilitates ultra-high-throughput screening with minimal sample volume and no need for chromatography.
MSI-CE-MS Acts as a co-migrating standard for unambiguous drug identification and quantification. acs.orgAllows for multiplexed separations, increasing sample throughput significantly. acs.org

As HTS technologies continue to evolve, the demand for high-quality deuterated standards will grow, cementing their role in accelerating the pace of discovery in pharmaceutical and biomedical research.

Potential for this compound as a Research Tool in Non-Barbiturate Related Studies (Methodological Transferability)

While this compound is the ideal internal standard for its non-labeled counterpart, its utility may extend to the analysis of other, structurally unrelated compounds. This concept, known as methodological transferability, depends on the physicochemical properties of the standard and the analyte of interest. For a deuterated standard to be effective for a different analyte, it should ideally share similar properties such as extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. open.ac.uk

The use of an internal standard that is not an isotopic analog of the analyte is a common practice, especially when a specific labeled standard is unavailable or prohibitively expensive. researchgate.netopen.ac.uk However, this approach requires careful validation. For example, if a novel therapeutic agent has a similar molecular weight, polarity, and functional group arrangement to Talbutal (B1682925), this compound could potentially serve as a surrogate internal standard in early-stage analytical method development. The key is to demonstrate that the standard accurately reflects the behavior of the analyte throughout the entire analytical process, from sample preparation to detection. mdpi.com

The limitations of this approach arise when the properties differ significantly. A deuterated standard may not be appropriate for all potential analytes if, for instance, its affinity for a solid-phase extraction sorbent is different, leading to disparate recovery rates. open.ac.uk Therefore, while this compound holds potential as a transferable research tool, its application in non-barbiturate studies must be preceded by rigorous methodological validation to ensure data accuracy and reliability. This transferability allows for flexibility and cost-effectiveness in analytical laboratories, broadening the applicability of existing reference materials.

Challenges and Innovations in the Synthesis of Complex Deuterated Analogs for Research

The synthesis of complex deuterated molecules like this compound is a specialized field facing several challenges, yet it is also an area of significant innovation. The development of new synthetic methods is crucial for expanding the availability and application of these vital research tools. simsonpharma.comrsc.org

The primary challenges include high costs associated with deuterium (B1214612) sources (like D₂O) and deuterated reagents, the complexity of multi-step syntheses to achieve high isotopic purity and site-selectivity, and the limited global availability of many deuterated compounds. simsonpharma.comresolvemass.casynmr.in Achieving uniform deuterium labeling without unwanted H/D exchange requires precise control over reaction conditions. resolvemass.ca

Despite these hurdles, significant progress is being made in synthetic chemistry. Innovations are focused on developing more efficient, cost-effective, and environmentally friendly methods for deuterium incorporation. Recent advancements include the use of metal-catalyzed H/D exchange reactions, enzymatic synthesis for highly selective labeling, and novel light-driven deuteration techniques. simsonpharma.comnih.govnih.govmdpi.com These new methods are making it easier to produce a wider variety of complex deuterated molecules, including those that were previously difficult to synthesize. rsc.orgeuropa.eu

A summary of these challenges and innovations is presented below:

Challenges in Deuterated SynthesisInnovations in Deuterated Synthesis
High cost of deuterium sources and reagents. resolvemass.casynmr.inDevelopment of more efficient catalysts (e.g., Pt/C, ruthenium) to reduce reagent load. mdpi.comresearchgate.net
Complexity of achieving site-specific deuteration. simsonpharma.comrsc.orgUse of enzymes and photodecarboxylases for highly selective deuterium incorporation. nih.govnih.gov
Difficulty in controlling the level of deuteration. rsc.orgLight-driven and electrochemical methods using D₂O as the deuterium source. nih.govresearchgate.net
Limited availability of deuterated precursors. resolvemass.caSynthesis from deuterated starting materials and use of deuterated reagents in standard reactions. simsonpharma.com

These ongoing advancements in synthetic chemistry are critical for supporting future research, ensuring that scientists have access to the complex deuterated analogs needed to push the boundaries of analytical measurement and drug development. researchgate.netresearchgate.net

Role of Certified Reference Materials like this compound in Global Research Standardization

Certified Reference Materials (CRMs) are the bedrock of accurate and comparable analytical measurements worldwide. cwsabroad.comwikipedia.org A CRM, such as a deuterated compound that has undergone a rigorous certification process, serves as a benchmark for quality control and assurance. researchgate.net These materials are produced under stringent manufacturing protocols and are characterized to a high standard for properties like identity, purity, and concentration. wikipedia.orgcanada.ca

The fundamental role of CRMs is to ensure metrological traceability, meaning that a measurement result can be related to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties. wikipedia.orgcanada.ca This is crucial in many fields, from clinical diagnostics to environmental monitoring and forensic toxicology, where decisions with significant consequences rely on the accuracy of analytical data. cwsabroad.com

The key functions of CRMs like this compound in promoting global research standardization include:

Function of CRMDescriptionImpact on Standardization
Instrument Calibration Used to calibrate analytical instruments, ensuring they provide accurate responses. wikipedia.orgresearchgate.netEnsures that measurements made on different instruments are equivalent and reliable.
Method Validation Employed to evaluate the performance of an analytical method, assessing its accuracy, precision, and linearity. researchgate.netcanada.caConfirms that a method is fit for its intended purpose and generates trustworthy data.
Quality Control Analyzed alongside routine samples to monitor the ongoing performance of a measurement process. cwsabroad.comresearchgate.netProvides confidence in the results of day-to-day analyses and helps identify issues quickly.
Inter-laboratory Comparison Enables different laboratories to compare their results, fostering harmonization of measurements across institutions. canada.caresearchgate.netPromotes uniformity in data, which is essential for collaborative research, regulatory compliance, and international trade.

By providing a common and reliable reference point, CRMs like this compound play an indispensable role in building a global framework of trustworthy scientific data. cwsabroad.comresearchgate.net This standardization is essential for advancing science, ensuring public safety, and fostering confidence in analytical results across the international scientific community.

Q & A

Q. What analytical methods are recommended for confirming the isotopic purity of Talbutal-d5 in synthesized samples?

Q. How can researchers optimize synthetic yields of this compound while minimizing non-deuterated byproducts?

Optimize reaction conditions by:

  • Deuterium Source Selection : Use deuterated solvents (e.g., D2_2O or deuterated THF) with catalysts like Pd/C under hydrogen-deuterium exchange conditions.
  • Temperature Control : Maintain 50–70°C to balance reaction kinetics and isotope scrambling.
  • Reaction Monitoring : Use inline FTIR or periodic LC-MS to track deuterium incorporation and terminate reactions at peak yield (typically 8–12 hours) .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound pharmacokinetic (PK) data across in vitro and in vivo models?

Contradictions often arise from species-specific metabolic pathways or assay sensitivity. To address this:

  • Multivariate Analysis : Apply ANOVA or mixed-effects models to account for interspecies variability in cytochrome P450 activity.
  • Metabolite Profiling : Use 13C^{13}C-labeled this compound in tandem mass spectrometry to trace deuterium retention in metabolites, identifying unstable positions prone to back-exchange .
  • Cross-Validation : Compare in vitro hepatocyte data with in vivo plasma PK curves using compartmental modeling (e.g., NONMEM) to adjust for protein binding differences .

Example Contradiction Analysis Workflow:

StepMethodPurpose
1LC-HRMS Metabolite IDIdentify deuterium loss hotspots
2Mixed-effects PK ModelingIsolate species-specific clearance rates
3Isotope TracingValidate metabolic stability of deuterated positions

Q. How should researchers design experiments to validate this compound’s stability under physiological pH and temperature?

  • Accelerated Stability Testing : Incubate this compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Use qNMR to quantify deuterium retention.
  • Kinetic Isotope Effect (KIE) Analysis : Compare degradation rates of this compound vs. non-deuterated analogs to identify deuterium-sensitive bonds.
  • Control for Back-Exchange : Include deuterium-depleted media in parallel experiments to distinguish hydrolysis from isotopic exchange .

Q. What methodologies address spectral interference when quantifying this compound in complex biological matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., Talbutal-d10) to correct for matrix effects.
  • High-Resolution MS : Employ data-independent acquisition (DIA) modes (e.g., SWATH) to isolate this compound’s unique fragment ions from co-eluting metabolites.
  • Calibration Curves : Validate linearity (R2^2 ≥0.995) across 3–5 orders of magnitude, with QC samples interspersed to monitor instrument drift .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (solvent, catalyst batch, and agitation speed) in supplemental materials to enable replication .
  • Data Transparency : Publish raw spectral data (e.g., NMR FIDs, MS raw files) in repositories like Zenodo, adhering to FAIR principles .
  • Ethical Reporting : Disclose deuterium sourcing (e.g., vendor, lot number) to mitigate batch variability concerns in peer reviews .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.